molecular formula C24H28N4O7S3 B2435721 (Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-81-0

(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2435721
CAS RN: 865247-81-0
M. Wt: 580.69
InChI Key: WADQRMHZWHSJRG-LCUIJRPUSA-N
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Description

The compound appears to contain several functional groups, including an azepan-1-ylsulfonyl group, a benzoyl group, and a benzo[d]thiazol-3(2H)-yl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Chemical Reactions Analysis

Again, while specific information is lacking, the presence of the benzoyl and sulfamoyl groups could suggest potential reactivity. For example, the benzoyl group could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

A key area of research regarding similar compounds to (Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is in the development of GPIIb/IIIa integrin antagonists. These compounds are investigated for their potential in inhibiting human platelet aggregation, a critical factor in antithrombotic treatment. The focus is on their oral availability and therapeutic potential, especially in acute phase treatments (Hayashi et al., 1998).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Research also delves into the synthesis of related compounds, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These syntheses involve various reaction conditions and aim to explore the properties of these novel compounds (Mohamed, 2014; 2021).

Anti-inflammatory Activity Studies

There's also interest in studying the anti-inflammatory properties of related compounds. For instance, ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates have been synthesized and tested for their anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976).

Novel Syntheses and Characterizations

Further research has been conducted on the synthesis of novel compounds, exploring different reaction pathways and characterizing the resulting products. This includes the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate (Nassiri & Milani, 2020).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of several functional groups common in pharmaceuticals, it could be of interest in drug discovery .

properties

IUPAC Name

ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S3/c1-2-35-22(29)16-28-20-12-11-19(37(25,31)32)15-21(20)36-24(28)26-23(30)17-7-9-18(10-8-17)38(33,34)27-13-5-3-4-6-14-27/h7-12,15H,2-6,13-14,16H2,1H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQRMHZWHSJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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